molecular formula C10H10N4O2 B3059623 Ethyl 2-cyano-3-(2-pyrimidinylamino)-2-propenoate CAS No. 1025689-38-6

Ethyl 2-cyano-3-(2-pyrimidinylamino)-2-propenoate

Cat. No.: B3059623
CAS No.: 1025689-38-6
M. Wt: 218.21 g/mol
InChI Key: AUAQMBYNADBTSX-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyano-3-(2-pyrimidinylamino)-2-propenoate is an organic compound that belongs to the class of cyanoacrylates It is characterized by the presence of a cyano group, a pyrimidinylamino group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-3-(2-pyrimidinylamino)-2-propenoate typically involves the reaction of ethyl cyanoacetate with 2-aminopyrimidine under basic conditions. The reaction proceeds through a Knoevenagel condensation mechanism, where the ethyl cyanoacetate acts as the nucleophile and the 2-aminopyrimidine acts as the electrophile. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(2-pyrimidinylamino)-2-propenoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the pyrimidinylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Amino derivatives where the cyano group is converted to an amine group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyano-3-(2-pyrimidinylamino)-2-propenoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of adhesives and coatings due to its reactive cyano group.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-(2-pyrimidinylamino)-2-propenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The pyrimidinylamino group can participate in hydrogen bonding and π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Ethyl 2-cyano-3-(2-pyrimidinylamino)-2-propenoate can be compared with other cyanoacrylates and pyrimidine derivatives:

    Cyanoacrylates: Similar compounds include methyl 2-cyanoacrylate and butyl 2-cyanoacrylate, which are commonly used in adhesives. This compound is unique due to the presence of the pyrimidinylamino group, which imparts additional reactivity and potential biological activity.

    Pyrimidine Derivatives: Compounds such as 2-aminopyrimidine and 4,6-diaminopyrimidine share the pyrimidine core structure. The presence of the cyano and ethyl ester groups in this compound distinguishes it from these simpler pyrimidine derivatives.

Properties

IUPAC Name

ethyl (E)-2-cyano-3-(pyrimidin-2-ylamino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-2-16-9(15)8(6-11)7-14-10-12-4-3-5-13-10/h3-5,7H,2H2,1H3,(H,12,13,14)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAQMBYNADBTSX-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=NC=CC=N1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=NC=CC=N1)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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